molecular formula C23H24ClN5O2 B6097094 3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6097094
M. Wt: 437.9 g/mol
InChI Key: STNWDDAYEFWHKZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyridine and pyrazole derivatives.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the morpholinopropyl side chain: This is usually done through nucleophilic substitution reactions where the morpholine ring is attached to the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification techniques: Methods like recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes with high potency makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-16-21(17-3-5-18(24)6-4-17)22-25-15-19-20(29(22)26-16)7-10-28(23(19)30)9-2-8-27-11-13-31-14-12-27/h3-7,10,15H,2,8-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNWDDAYEFWHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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